Antimycobacterial Potency: 2-Phenylthio Quinoxaline 1,4-Dioxides Achieve MIC Values Comparable to Rifampicin
In a head-to-head evaluation of quinoxaline 1,4-dioxide analogs, derivatives featuring the 2-phenylthio motif (specifically 3-methyl-2-phenylthioquinoxaline 1,4-dioxides) demonstrated potent activity against Mycobacterium tuberculosis, with MIC values of 0.39–0.78 μg/mL [1]. This performance is directly comparable to the frontline drug rifampicin (MIC = 0.25 μg/mL) and is significantly superior to other substituted analogs in the same study, such as compounds 4d,e and 5a,b,d,e,l, which showed MICs ranging from 1.56 to 6.25 μg/mL [1]. This evidence establishes the 2-phenylthio substituent as a key pharmacophore for achieving high-level antimycobacterial potency within this chemotype.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 0.39 – 0.78 μg/mL |
| Comparator Or Baseline | Rifampicin (MIC = 0.25 μg/mL); Other substituted quinoxaline 1,4-dioxide analogs (MIC = 1.56 – 6.25 μg/mL) |
| Quantified Difference | 2-phenylthio derivatives are up to 16-fold more potent than other substituted analogs and achieve near equipotency with the reference drug rifampicin. |
| Conditions | In vitro assay against Mycobacterium tuberculosis. |
Why This Matters
For anti-infective drug discovery programs, this data directs medicinal chemists to specifically procure and explore the 2-phenylthio quinoxaline scaffold, as it is a validated starting point for achieving low MIC values that are competitive with clinical standards, unlike other substitution variants.
- [1] Carta, A., Paglietti, G., Rahbar Nikookar, M. E., Sanna, P., Sechi, L., & Zanetti, S. (2002). Novel substituted quinoxaline 1,4-dioxides with in vitro antimycobacterial and anticandida activity. European Journal of Medicinal Chemistry, 37(5), 355-366. View Source
